molecular formula C9H18N2O2 B14780474 N-Ethyl-2-(piperidin-2-yloxy)acetamide

N-Ethyl-2-(piperidin-2-yloxy)acetamide

Cat. No.: B14780474
M. Wt: 186.25 g/mol
InChI Key: LWSJEQMJSOQWEN-UHFFFAOYSA-N
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Description

N-Ethyl-2-(piperidin-2-yloxy)acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(piperidin-2-yloxy)acetamide typically involves the reaction of piperidine derivatives with ethyl acetate under controlled conditions. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate. The process involves the nucleophilic substitution of the ethyl group onto the piperidine ring, followed by the formation of the acetamide group .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(piperidin-2-yloxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-2-(piperidin-2-yloxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(piperidin-2-yloxy)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-(piperidin-2-yloxy)acetamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-ethyl-2-piperidin-2-yloxyacetamide

InChI

InChI=1S/C9H18N2O2/c1-2-10-8(12)7-13-9-5-3-4-6-11-9/h9,11H,2-7H2,1H3,(H,10,12)

InChI Key

LWSJEQMJSOQWEN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COC1CCCCN1

Origin of Product

United States

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